![molecular formula C14H24Cl2N2O2 B2449191 4-[(4-氨基哌啶-1-基)甲基]-2-乙氧基苯酚二盐酸盐 CAS No. 1797809-20-1](/img/structure/B2449191.png)
4-[(4-氨基哌啶-1-基)甲基]-2-乙氧基苯酚二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride is a chemical compound with a complex structure that includes an aminopiperidine moiety and an ethoxyphenol group
科学研究应用
4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride typically involves multiple steps, starting with the preparation of the aminopiperidine and ethoxyphenol intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenol group, leading to the formation of quinones.
Reduction: The compound can be reduced to modify the aminopiperidine moiety.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to quinone derivatives, while substitution reactions can yield a variety of functionalized phenol compounds .
作用机制
The mechanism of action of 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopiperidine moiety is known to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery .
相似化合物的比较
Similar Compounds
Similar compounds include other aminopiperidine derivatives and ethoxyphenol compounds. Examples include:
Linagliptin: An aminopiperidine derivative used as a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Sitagliptin: Another DPP-4 inhibitor with a similar aminopiperidine structure.
Alogliptin: A compound with a similar mechanism of action and structure
Uniqueness
What sets 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride apart is its unique combination of the aminopiperidine and ethoxyphenol groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
属性
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]-2-ethoxyphenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-2-18-14-9-11(3-4-13(14)17)10-16-7-5-12(15)6-8-16;;/h3-4,9,12,17H,2,5-8,10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKVSZUGOJHPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
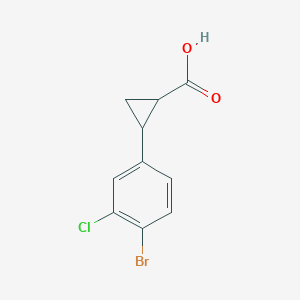
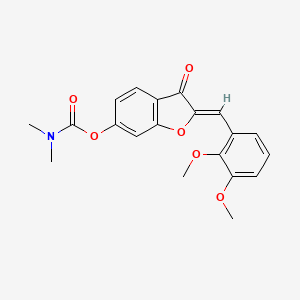
![1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2449114.png)
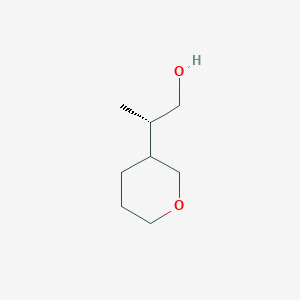
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2449120.png)
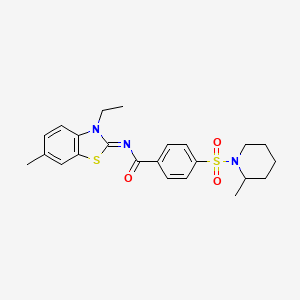
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2449123.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2449125.png)
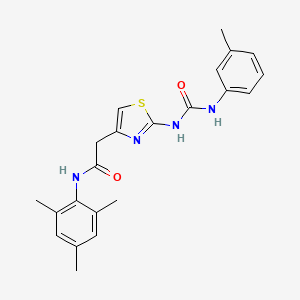
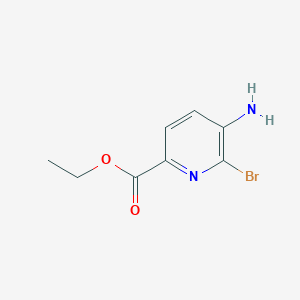
amine](/img/structure/B2449129.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449130.png)
![3-[(9-methyl-9H-purin-6-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2449131.png)
